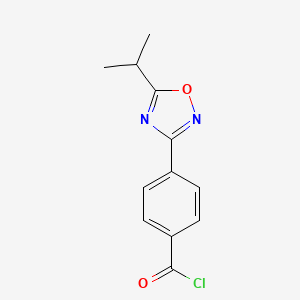

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoylchlorid

Übersicht

Beschreibung

The compound “4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is a type of organic compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains an isopropyl group and a benzoyl chloride group .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride”, involves several steps. For instance, one method involves the reaction of a compound with 3,6-dichloropicolinoyl chloride to form a 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate via cyclization, followed by alkali-catalyzed hydrolysis to yield a carboxylic acid. The amidation reaction of this compound with a substituted aniline at 0 °C for 7 hours yields the final product .Molecular Structure Analysis

The molecular structure of “4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” consists of a 1,2,4-oxadiazole ring, an isopropyl group, and a benzoyl chloride group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

1,2,4-Oxadiazol-Derivate sind für ihr breites Spektrum an biologischen Aktivitäten bekannt. Sie wurden auf ihr Potenzial als Antikrebsmittel untersucht , wobei einige Verbindungen vielversprechende Ergebnisse in präklinischen Modellen zeigten.

Landwirtschaftliche Anwendungen

Diese Verbindungen zeigen auch eine Reihe von landwirtschaftlichen biologischen Aktivitäten und wurden aufgrund ihrer Effizienz und ihres geringen Risikoprofils als chemische Pestizide untersucht .

Pharmazeutische Synthese

Die Synthesemethoden für 1,2,4-Oxadiazole bei Umgebungstemperatur finden praktische Anwendung bei der Herstellung pharmazeutisch wichtiger Moleküle .

Arzneimittelforschung

In der Arzneimittelforschung wurden 1,2,4-Oxadiazol-Derivate aufgrund von Vorteilen wie kurzen Reaktionszeiten und hohen Ausbeuten bei der Synthese unter Verwendung von Mikrowellenbestrahlung (MWI) eingesetzt .

Antiparasitäre Aktivität

Einige Derivate wurden auf ihre antiparasitäre Aktivität gegen Organismen wie Trypanosoma cruzi untersucht .

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in bacterial, viral, or parasitic infections .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, which could influence their interaction with biological targets .

Biochemical Pathways

Given the anti-infective activity of related 1,2,4-oxadiazole compounds, it’s plausible that it may interfere with pathways essential for the survival or replication of infectious agents .

Result of Action

Given the anti-infective activity of related 1,2,4-oxadiazole compounds, it’s plausible that it may inhibit the growth or replication of infectious agents .

Biochemische Analyse

Biochemical Properties

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride plays a significant role in biochemical reactions due to its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with serine residues in serine proteases, leading to enzyme inhibition. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity. These interactions make 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride a useful probe for studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. Additionally, 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can affect gene expression by modulating transcription factors or epigenetic regulators. These changes can result in altered cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exerts its effects through covalent modification of target biomolecules. The benzoyl chloride group reacts with nucleophilic amino acid residues, such as serine, cysteine, or lysine, in enzymes and proteins. This covalent binding can lead to enzyme inhibition or activation, depending on the target and context. Additionally, the oxadiazole ring can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions collectively influence the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade upon prolonged exposure to light, heat, or moisture. In vitro studies have shown that the compound’s activity can diminish over time, necessitating careful handling and storage. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, toxic or adverse effects can occur, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may be less effective or more harmful .

Metabolic Pathways

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation with sulfate or glucuronide. These metabolic transformations can influence the compound’s bioavailability, activity, and excretion. Additionally, the oxadiazole ring may undergo oxidative dehydrogenation or hydrolytic opening, further contributing to its metabolic fate .

Transport and Distribution

Within cells and tissues, 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding partners and targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, may also affect its localization and activity. These factors collectively determine the compound’s functional role within the cell .

Eigenschaften

IUPAC Name |

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7(2)12-14-11(15-17-12)9-5-3-8(4-6-9)10(13)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBKMAOORTXWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)

![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)

![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)

![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)